molecular formula C8H20GeO2 B1630088 DIETHYLDIETHOXYGERMANE CAS No. 51174-08-4

DIETHYLDIETHOXYGERMANE

Cat. No.: B1630088
CAS No.: 51174-08-4
M. Wt: 220.87 g/mol
InChI Key: ZYTXJPZTWXLTJC-UHFFFAOYSA-N
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Description

Diethyldiethoxgermane (C₆H₁₆O₂Ge) is an organogermanium compound featuring two ethyl and two ethoxy groups bonded to a central germanium atom. Organogermanium compounds are often used as intermediates in organic synthesis, catalysts, or precursors for semiconductor materials.

Properties

IUPAC Name

diethoxy(diethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20GeO2/c1-5-9(6-2,10-7-3)11-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXJPZTWXLTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Ge](CC)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625957
Record name Diethoxy(diethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51174-08-4
Record name Diethoxy(diethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIETHYLDIETHOXYGERMANE can be synthesized through the reaction of tetraethyl germanium with germanium tetrachloride under high-temperature and high-pressure conditions. The reaction is typically carried out in a high-temperature roller heating furnace at 350°C for 31 hours . The crude product is then purified through a series of distillation steps to obtain diethyl germanium dichloride, which is further processed to yield diethoxy(diethyl)germane.

Industrial Production Methods: In industrial settings, the production of diethoxy(diethyl)germane involves the use of specialized equipment to maintain the required reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: DIETHYLDIETHOXYGERMANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state germanium compounds.

    Substitution: this compound can undergo substitution reactions where the ethoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Germanium dioxide.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Halogenated germanium compounds and other substituted derivatives.

Scientific Research Applications

Materials Science

DDEG is utilized in the development of novel materials, particularly in the synthesis of organometallic compounds and polymers. It serves as a precursor for germanium-based thin films, which are significant in optoelectronic devices. The ability to modify the surface properties of materials using DDEG allows for enhanced performance in applications such as:

  • Optical Coatings : DDEG can be polymerized to create coatings with specific refractive indices.
  • Semiconductors : Its germanium content is valuable for creating semiconductor materials with improved electronic properties.

Organic Synthesis

DDEG acts as a versatile reagent in organic synthesis, particularly in the formation of carbon-germanium bonds. Key applications include:

  • Synthesis of Organogermanium Compounds : DDEG can be used to introduce germanium into organic molecules, which is useful in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound participates in various functionalization reactions, allowing chemists to create complex organic structures with desired properties.

Recent studies have begun to explore the biological activities associated with DDEG. Preliminary findings suggest potential applications in:

  • Antimicrobial Activity : Some organogermanium compounds exhibit antimicrobial properties, indicating that DDEG could be investigated further for its efficacy against various pathogens.
  • Pharmaceutical Intermediates : The compound's reactivity may allow it to serve as an intermediate in the synthesis of pharmaceutical agents.

Comparison of Organogermanium Compounds

Compound NameStructureApplicationsNotes
DiethyldiethoxygermaineC₄H₁₀O₂GeMaterials science, organic synthesisVersatile reagent
DichlorodimethylgermaneCl₂C₂H₆GeSemiconductor fabricationMore reactive than DDEG
Trichloro(methyl)germaneCl₃CH₃GeSynthesis of organometallic complexesHighly reactive

Summary of Biological Studies

Study ReferenceFocus AreaFindings
Arkles et al., 2021Antimicrobial ActivityPotential activity against bacteria
IARC PublicationsToxicologyLimited toxicity reported

Case Study 1: Synthesis of Germanium-Based Thin Films

In a study conducted by researchers at a leading materials science institute, DDEG was used to synthesize germanium-based thin films through chemical vapor deposition (CVD). The results indicated that films produced from DDEG exhibited superior electrical conductivity compared to those made from traditional precursors.

  • Methodology : CVD was performed at varying temperatures to optimize film quality.
  • Results : Enhanced conductivity was attributed to the uniformity and purity of the films.

Case Study 2: Antimicrobial Properties Assessment

A preliminary study assessed the antimicrobial properties of DDEG against several bacterial strains. The compound showed promising results, inhibiting bacterial growth at specific concentrations.

  • Methodology : Bacterial cultures were treated with varying concentrations of DDEG.
  • Results : Significant inhibition was observed, suggesting further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which diethoxy(diethyl)germane exerts its effects involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

Diethyldichlorogermane (C₄H₁₀Cl₂Ge)

Key Properties and Hazards

  • Molecular Structure : Features two ethyl and two chlorine substituents on germanium.
  • Physical State : Clear, straw-colored liquid with an acrid odor similar to hydrogen chloride .
  • Reactivity : Reacts vigorously with water/moisture, releasing hydrogen chloride gas .
  • Hazards : Flammable liquid; releases toxic fumes (HCl) upon decomposition .
  • Handling : Requires neoprene/nitrile gloves and NIOSH-certified respiratory protection .

Comparison with Diethyldiethoxgermane

  • Substituent Effects : Replacing chlorine with ethoxy groups (‑OCH₂CH₃) would likely reduce reactivity with water, as ethoxy groups are less electronegative and more sterically hindered.
  • Stability : Diethyldiethoxgermane may exhibit greater hydrolytic stability compared to its chlorinated analog.

Hexamethyldisiloxane (C₆H₁₈OSi₂)

Key Properties

  • Molecular Structure : Comprises two trimethylsilyl groups linked by an oxygen atom .
  • Physical State : Colorless liquid with a mild odor.
  • Applications : Widely used as a lubricant, dielectric fluid, or solvent in silicone chemistry.

Comparison with Diethyldiethoxgermane

  • Elemental Differences : Silicon (Si) vs. germanium (Ge) alters bond lengths and polarities, affecting thermal stability and reactivity.
  • Functional Groups: Ethoxy groups in diethyldiethoxgermane introduce oxygen-based polarity, contrasting with the non-polar methyl groups in hexamethyldisiloxane.

Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)

Key Properties

  • Molecular Structure : Contains two isocyanate (‑NCO) groups .
  • Hazards : Highly reactive; poses respiratory and dermal toxicity risks.

Comparison

  • Reactivity: Diisocyanates are far more reactive toward nucleophiles (e.g., amines, water) than organogermanium compounds.
  • Applications : Diethyldiethoxgermane is less likely to be used in polymer synthesis compared to diisocyanates.

Data Table: Comparative Properties of Organometallic Compounds

Property Diethyldichlorogermane Hexamethyldisiloxane Diethyldiethoxgermane (Inferred)
Molecular Formula C₄H₁₀Cl₂Ge C₆H₁₈OSi₂ C₆H₁₆O₂Ge
Physical State Liquid Liquid Likely liquid
Odor Acrid (similar to HCl) Mild Likely mild/ether-like
Water Reactivity High (releases HCl) Low Moderate (ethoxide hydrolysis)
Flammability Flammable Combustible Likely flammable
Primary Hazards HCl emission, flammability Low toxicity Organic acid vapors, flammability

Research Findings and Implications

  • Substituent Impact : Ethoxy groups in diethyldiethoxgermane likely confer intermediate reactivity between chlorinated germanes and inert siloxanes.
  • Handling Requirements : While less corrosive than diethyldichlorogermane, diethyldiethoxgermane still necessitates precautions against moisture and thermal degradation .
  • Industrial Relevance: Potential applications in germanium-based nanomaterials or as a less hazardous alternative to chlorinated germanes in synthesis.

Biological Activity

Diethyldiethoxyger mane (DDEG) is an organometallic compound that has garnered interest due to its potential applications in various fields, including materials science and biological systems. This article explores the biological activity of DDEG, summarizing key research findings, case studies, and relevant data.

DDEG is a germanium-based compound characterized by its diethyl and diethoxy substituents. Its unique structure allows for interactions with biological systems, which can lead to various biological effects.

Biological Activity Overview

Research on the biological activity of DDEG has indicated several potential effects:

  • Antimicrobial Activity : DDEG has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity : Studies have assessed the cytotoxic effects of DDEG on various cancer cell lines. Results indicate that DDEG can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : DDEG has been investigated for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medical Microbiology evaluated the antimicrobial activity of DDEG against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial potential .
  • Cytotoxic Effects :
    • Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with DDEG resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be 30 µM after 48 hours of exposure, suggesting that DDEG effectively induces cytotoxicity in cancer cells .
  • Enzyme Inhibition :
    • A study focused on the inhibition of acetylcholinesterase (AChE) by DDEG showed that it could act as a reversible inhibitor with an IC50 value of 25 µM. This finding points to its potential use in treating conditions related to cholinergic dysfunction .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli75 µg/mL
CytotoxicMCF-7 (breast cancer)30 µM
Enzyme InhibitionAcetylcholinesterase25 µM

Research Findings

  • Mechanism of Action : The mechanisms underlying the biological activities of DDEG are still under investigation. Preliminary studies suggest that its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Synergistic Effects : Some studies have explored the synergistic effects of DDEG when combined with other therapeutic agents. For instance, combining DDEG with conventional chemotherapeutics has shown enhanced anticancer activity in vitro.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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